tert-Butyl (3-mercaptopyridin-4-yl)carbamate synthesis protocol
tert-Butyl (3-mercaptopyridin-4-yl)carbamate synthesis protocol
An In-depth Technical Guide to the Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl (3-mercaptopyridin-4-yl)carbamate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a multi-step route commencing from the commercially available starting material, 4-amino-3-hydroxypyridine. The key transformation involves a palladium-catalyzed Newman-Kwart rearrangement to introduce the thiol functionality.
Overall Synthetic Scheme
The synthesis of tert-butyl (3-mercaptopyridin-4-yl)carbamate is accomplished through a four-step sequence:
-
N-Boc Protection: The 4-amino group of 4-amino-3-hydroxypyridine is selectively protected with a tert-butoxycarbonyl (Boc) group.
-
O-Thiocarbamoylation: The 3-hydroxy group of the Boc-protected intermediate is converted to an O-pyridyl N,N-dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-pyridyl thiocarbamate undergoes a palladium-catalyzed intramolecular rearrangement to form the corresponding S-pyridyl thiocarbamate.
-
Hydrolysis: The S-pyridyl thiocarbamate is hydrolyzed under basic conditions to yield the final product, tert-butyl (3-mercaptopyridin-4-yl)carbamate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate.
Quantitative Data Summary
The following table summarizes the expected materials and approximate yields for each step of the synthesis. Yields are based on literature for analogous reactions and may vary depending on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Amino-3-hydroxypyridine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | 85-95 |
| 2 | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., KOH) | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 80-90 |
| 3 | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Palladium catalyst (e.g., [Pd(P(tBu)₃)₂]) | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 70-85 |
| 4 | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Base (e.g., NaOH or KOH), Methanol/Water | tert-Butyl (3-mercaptopyridin-4-yl)carbamate | 80-95 |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-hydroxypyridin-4-yl)carbamate
This procedure is adapted from general methods for the N-Boc protection of amines.[1][2]
-
Materials:
-
4-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., a mixture of water and acetone, or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-hydroxypyridine (1.0 eq) in the chosen solvent system (e.g., 10 volumes of a 9:1 mixture of water:acetone).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent (if applicable) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3-hydroxypyridin-4-yl)carbamate as a solid.
-
Step 2: Synthesis of O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
This protocol is based on the reaction of hydroxypyridines with thiocarbamoyl chlorides.[3]
-
Materials:
-
tert-Butyl (3-hydroxypyridin-4-yl)carbamate
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylthiocarbamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic polar solvent
-
Water
-
Diethyl ether
-
-
Procedure:
-
To a stirred solution of tert-butyl (3-hydroxypyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.
-
Step 3: Synthesis of S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate via Newman-Kwart Rearrangement
This procedure utilizes a palladium-catalyzed Newman-Kwart rearrangement for milder reaction conditions compared to the traditional thermal method.[4][5][6]
-
Materials:
-
O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
-
Palladium catalyst, e.g., bis(tri-tert-butylphosphine)palladium(0) ([Pd(P(tBu)₃)₂]) (1-5 mol%)
-
Anhydrous, high-boiling point solvent such as diphenyl ether or 1,4-dioxane
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in the chosen anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to 100-140 °C and stir for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel to afford S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.
-
Step 4: Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This final step involves the hydrolysis of the S-pyridyl thiocarbamate.[3]
-
Materials:
-
S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of NaOH or KOH (2-3 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 7 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, tert-butyl (3-mercaptopyridin-4-yl)carbamate. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]




